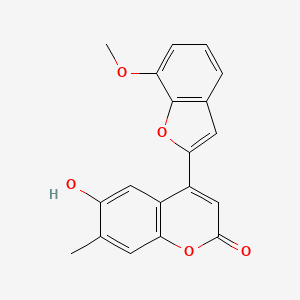

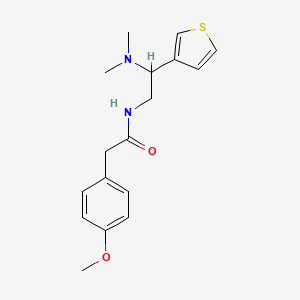

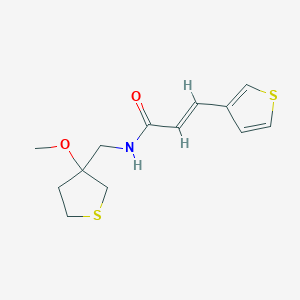

6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound was synthesized from the reaction of 6-formylvisnagin with 5-amino-3-methyl-1 H-pyrazole . The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .Molecular Structure Analysis

The chemical calculations were performed using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G (d,p) basis sets at the DFT level of theory . The local reactivity descriptors supported the high reactivity of C7 for nucleophilic attack . The computed total energy and thermodynamic parameters at the same level of calculations confirmed the high stability of structure 3 (HMBPP) as compared with the other expected structure 4 .Chemical Reactions Analysis

Ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5 H -furo [3,2- g] chromene-6-carbonitrile (1) with 5-amino-3-methyl-1 H -pyrazole (2) afforded the novel 5- (6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1 H -pyrazolo [3,4- b] pyridine (3, HMBPP) .Physical And Chemical Properties Analysis

The 1 H and 13 C chemical shift values, as well as vibrational wavenumber values, were theoretically determined and exhibited a high correlation with the experimental data . Natural bond orbital analysis (NBO) was used to investigate hyper conjugative interactions . The first static hyperpolarizability, second hyperpolarizability, polarizability, and electric dipole moment have been determined . At different temperatures, the thermodynamic properties of the compounds were calculated .Applications De Recherche Scientifique

Synthesis and Spectral Analysis

The compound has been synthesized in various studies, and its structure has been established based on elemental analysis and spectral data . The synthesis process involves ring opening followed by ring closure reactions .

Quantum Studies

Quantum studies have been conducted on this compound using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G (d,p) basis sets at the DFT level of theory . These studies help understand the behavior of the compound at a quantum level.

Non-Linear Optics (NLO)

The compound has been studied for its potential in non-linear optics (NLO). The first static hyperpolarizability, second hyperpolarizability, polarizability, and electric dipole moment have been determined . These properties are crucial for applications in optical communication and signal processing.

Thermodynamic Properties

The thermodynamic properties of the compound have been calculated at different temperatures . Understanding these properties can provide insights into the stability of the compound under various conditions.

Reactivity Studies

The local reactivity descriptors supported the high reactivity of C7 for nucleophilic attack . This information can be useful in predicting the compound’s behavior in chemical reactions.

Natural Bond Orbital Analysis

Natural bond orbital analysis (NBO) was used to investigate hyper conjugative interactions . This analysis can provide valuable insights into the bonding and anti-bonding interactions within the molecule.

Potential Medical Applications

While specific studies on the medical applications of this exact compound are limited, related compounds known as furochromones (also known as furanochromones, khellin, and visnagin) are used for the treatment of various conditions such as psoriasis, vitiligo, angina, kidney stones, and as a spasmolytic agent . They are also used as analgesic, anti-inflammatory, anticancer, anticonvulsant, antitubercular, and antimicrobial agents .

Propriétés

IUPAC Name |

6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5/c1-10-6-16-12(8-14(10)20)13(9-18(21)23-16)17-7-11-4-3-5-15(22-2)19(11)24-17/h3-9,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTLCBRZGZFLDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2663749.png)

![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)

![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2663759.png)

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2663761.png)

![N,N-diethyl-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2663762.png)

![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)